[2-(Piperidin-1-yl)ethyl](propyl)amine
Description
Introduction to 2-(Piperidin-1-yl)ethylamine
Chemical Identity and Nomenclature
International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
2-(piperidin-1-yl)ethylamine follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, with its complete designation being n-(2-(piperidin-1-yl)ethyl)propan-1-amine. The compound's structural framework consists of a central ethylene bridge connecting a piperidine ring system to a propylamine chain, creating a bifunctional amine structure. The piperidine moiety, characterized by its six-membered saturated heterocyclic ring containing one nitrogen atom, serves as the primary structural foundation. This ring system adopts a chair conformation similar to cyclohexane, with the nitrogen atom providing distinct conformational preferences that influence the overall molecular geometry.
The molecular structure can be represented through multiple chemical notation systems, with the Simplified Molecular Input Line Entry System representation as CCCNCCN1CCCCC1, clearly delineating the connectivity pattern between the propyl group, central ethylene linker, and piperidine ring. The structural arrangement demonstrates the compound's classification as a secondary amine, with the nitrogen atom in the ethylene bridge bearing both the propyl substituent and the 2-piperidin-1-yl-ethyl group. This structural configuration creates opportunities for diverse intermolecular interactions and conformational flexibility that are characteristic of pharmaceutically relevant compounds.
The three-dimensional structure reveals important spatial relationships between functional groups, with the piperidine ring providing conformational rigidity while the ethylene linker and propyl chain contribute flexibility to the overall molecular architecture. The compound's molecular formula C10H22N2 indicates the presence of two nitrogen atoms within a framework of ten carbon atoms and twenty-two hydrogen atoms, resulting in a molecular weight of 170.30 grams per mole. This molecular composition places the compound within the range typical of small molecule pharmaceutical intermediates and building blocks used in medicinal chemistry applications.
Alternative Naming Conventions and Registry Numbers
The compound is officially registered under Chemical Abstracts Service number 99178-30-0, providing a unique identifier for chemical databases and regulatory documentation. The MDL number MFCD14646255 serves as an additional registry designation within the Accelrys/Biovia chemical structure database systems. These registry numbers ensure unambiguous identification across different chemical databases and facilitate accurate cross-referencing in scientific literature and commercial applications.
Alternative naming conventions for this compound include systematic descriptions that emphasize different structural features or connectivity patterns. The compound may be referred to as 1-(2-propylaminoethyl)piperidine or N-propyl-2-(piperidin-1-yl)ethanamine, depending on the preferred naming hierarchy and structural emphasis. These alternative designations maintain chemical accuracy while providing flexibility in nomenclature for different applications and contexts within organic chemistry literature.
The standardized registry numbers facilitate integration with major chemical databases and commercial suppliers, ensuring consistent identification across research institutions and industrial applications. The purity specifications typically associated with commercial samples reach 97%, indicating high-quality synthetic preparation methods and purification techniques that meet research-grade standards. This level of purity is essential for applications in synthetic chemistry and pharmaceutical research where impurities could significantly impact reaction outcomes and biological activity assessments.
Historical Context and Discovery
The historical development of 2-(piperidin-1-yl)ethylamine emerges from the broader context of piperidine chemistry, which traces its origins to the nineteenth century discovery of piperidine itself. Piperidine was first reported in 1850 by Scottish chemist Thomas Anderson and subsequently characterized independently in 1852 by French chemist Auguste Cahours, who provided the compound's name derived from the Latin word "piper" meaning pepper. This foundational work established the piperidine scaffold as a significant structural motif in natural product chemistry and synthetic organic chemistry.
The synthetic accessibility of piperidine derivatives expanded significantly with the development of industrial hydrogenation processes, where pyridine undergoes catalytic reduction using molybdenum disulfide catalysts to produce piperidine efficiently. This industrial methodology provided the foundation for subsequent derivatization reactions that could introduce various substituents and functional groups onto the piperidine core structure. The availability of piperidine as a reliable starting material enabled synthetic chemists to explore the preparation of more complex derivatives, including compounds featuring extended alkyl chains and additional nitrogen functionalities.
The specific synthesis and characterization of 2-(piperidin-1-yl)ethylamine likely emerged from systematic efforts to prepare piperidine derivatives with enhanced pharmacological properties or improved synthetic utility. The compound's structure suggests design principles aimed at combining the beneficial properties of piperidine-containing molecules with the flexibility provided by aliphatic amine functionality. This approach reflects broader trends in medicinal chemistry where researchers systematically modify known pharmacophores to optimize biological activity, selectivity, and physicochemical properties.
Significance in Organic and Medicinal Chemistry
The significance of 2-(piperidin-1-yl)ethylamine in organic and medicinal chemistry stems from its representation of the piperidine structural class, which constitutes one of the most important heterocyclic frameworks in pharmaceutical development. Piperidine-based compounds represent cornerstone structures in over seventy commercialized drugs, including multiple blockbuster medications that demonstrate the scaffold's versatility and therapeutic potential. This extensive pharmaceutical presence reflects the piperidine ring's ability to provide favorable pharmacokinetic properties, target selectivity, and structural diversity that are essential for successful drug development.
The compound's bifunctional amine structure positions it as a valuable building block for complex molecule synthesis, offering multiple sites for chemical modification and derivatization. The presence of both piperidine and propylamine functionalities creates opportunities for diverse synthetic transformations, including acylation, alkylation, and cyclization reactions that can generate structurally complex products. Recent advances in piperidine derivative synthesis have emphasized the importance of such versatile intermediates in accessing novel chemical space and developing innovative synthetic methodologies.
Contemporary research in piperidine chemistry has revealed sophisticated synthetic approaches including asymmetric hydrogenation, intramolecular cyclization, and metal-catalyzed coupling reactions that enable the preparation of stereochemically defined piperidine derivatives. These methodological advances have expanded the accessible chemical space around piperidine-containing compounds and enhanced their utility in medicinal chemistry applications. The compound's structure makes it amenable to many of these advanced synthetic transformations, potentially serving as an intermediate in the preparation of more complex pharmaceutical targets.
The medicinal chemistry significance extends to the compound's potential applications as a pharmacophore in drug discovery programs. Piperidine derivatives have demonstrated remarkable therapeutic diversity, functioning as central nervous system modulators, anticoagulants, antihistamines, anti-cancer agents, and analgesics. The structural features present in 2-(piperidin-1-yl)ethylamine, particularly the extended alkyl chain and additional nitrogen functionality, provide opportunities for optimizing molecular interactions with biological targets while maintaining favorable drug-like properties.
| Property | Value | Registry/Database |
|---|---|---|
| Chemical Abstracts Service Number | 99178-30-0 | Chemical Abstracts Service |
| MDL Number | MFCD14646255 | Accelrys/Biovia Database |
| Molecular Formula | C10H22N2 | Systematic Analysis |
| Molecular Weight | 170.30 g/mol | Calculated |
| International Union of Pure and Applied Chemistry Name | n-(2-(piperidin-1-yl)ethyl)propan-1-amine | Official Nomenclature |
| Simplified Molecular Input Line Entry System | CCCNCCN1CCCCC1 | Structural Representation |
| Typical Purity | 97% | Commercial Specifications |
Properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-2-6-11-7-10-12-8-4-3-5-9-12/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJMUTQHXFNNDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCN1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304586 | |
| Record name | N-Propyl-1-piperidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99178-30-0 | |
| Record name | N-Propyl-1-piperidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99178-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propyl-1-piperidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 2-(piperidin-1-yl)ethylamine, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals.
Mode of Action
It is suggested that the reaction proceeds through the outer-sphere dissociative mechanism, which is known for this type of hydrogenation. The reactant undergoes a series of successive protonations.
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely depending on the specific structure of the piperidine derivative.
Cellular Effects
Other piperidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
2-(Piperidin-1-yl)ethylamine is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This compound features a piperidine ring, an ethyl group, and a propyl amine moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular structure of 2-(Piperidin-1-yl)ethylamine can be represented as follows:
Research indicates that 2-(Piperidin-1-yl)ethylamine may exert its biological effects through various mechanisms:
- Neurotransmitter Modulation : The compound has been associated with the modulation of neurotransmitter systems, particularly in the central nervous system (CNS). It may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive function.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections.
Biological Activities
The biological activities of 2-(Piperidin-1-yl)ethylamine can be summarized as follows:
| Activity | Description |
|---|---|
| Neuroactive | Modulates neurotransmitter systems; potential antidepressant effects. |
| Antimicrobial | Exhibits activity against various pathogens; promising for infection treatment. |
| Enzyme Interaction | May inhibit specific enzymes involved in cellular signaling pathways. |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of 2-(Piperidin-1-yl)ethylamine:
-
Neuropharmacological Studies :
- A study demonstrated that derivatives of piperidine compounds, including 2-(Piperidin-1-yl)ethylamine, showed significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin levels in the brain .
-
Antimicrobial Efficacy :
- In vitro studies indicated that 2-(Piperidin-1-yl)ethylamine possesses inhibitory effects against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.
- Enzyme Inhibition :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent-driven differences are outlined below:
| Compound Name | Substituents/Modifications | Biological Activity/Properties | Reference |
|---|---|---|---|
| 2-(Piperidin-1-yl)ethylamine | Propyl group on amine; ethyl-piperidine linker | Hypothesized antimicrobial activity | — |
| 2-(Piperidin-1-yl)ethylthio derivatives | Ethylthio linker at pyrimidine C-2 | Strong antifungal activity (e.g., MIC ≤ 4 μg/mL) | |
| [(S)-1-(2-Aminoethyl)piperidin-3-yl]-isopropyl-methyl-amine | Isopropyl and methyl on amine; stereospecific | Potential CNS modulation (e.g., receptor binding) | |
| 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-... | Fluorinated benzisoxazole substituent | Antipsychotic activity (e.g., risperidone analog) |
Key Observations:
Linker Flexibility : The ethyl chain in 2-(Piperidin-1-yl)ethylamine provides conformational flexibility, similar to ethylthio linkers in antifungal pyrimidine derivatives . Shorter or rigid linkers (e.g., methylene) may reduce bioavailability.
Amine Substituents: Propyl vs. Fluorinated Groups: Fluorinated analogs (e.g., in risperidone derivatives) exhibit enhanced metabolic stability and receptor affinity due to electronegative and hydrophobic effects .
Antimicrobial Activity Trends
Evidence from pyrimidine-based compounds suggests that substituents at the C-2 and C-5 positions critically influence activity:
- Ethyl groups at C-5 improve antimicrobial potency by enhancing electron density or steric interactions .
- Piperidin-1-yl ethylthio substituents at C-2 demonstrate superior antifungal activity (MIC: 2–4 μg/mL) compared to pyrrolidinyl analogs . While 2-(Piperidin-1-yl)ethylamine lacks a sulfur atom, its ethyl-piperidine moiety may mimic this activity in non-thio contexts.
Physicochemical and Pharmacokinetic Properties
- Stereochemistry : Unlike the stereospecific analog in , the target compound lacks chiral centers, simplifying synthesis but possibly limiting enantioselective interactions.
Preparation Methods
Reductive Amination Route
One of the well-documented methods involves the reductive amination of a suitable aldehyde or ketone with piperidine followed by alkylation with propylamine or its derivatives.
- Step 1: Reaction of 2-piperidylethanal (or equivalent aldehyde) with propylamine under reductive amination conditions.
- Step 2: Reduction using borane-dimethyl sulfide complex (BH3·DMS) or sodium cyanoborohydride (NaBH3CN) to form the secondary amine intermediate.
- Step 3: Purification via column chromatography or recrystallization.
This method offers high selectivity and yields, as reported in synthetic protocols involving BH3·DMS reduction of nitrile and amide intermediates to amines.
Nucleophilic Substitution of Haloalkylamines
An alternative approach uses haloalkylamines as electrophiles that react with piperidine or propylamine nucleophiles.
- Step 1: Preparation of 2-chloroethylamine or 2-bromoethylamine as electrophilic intermediates.
- Step 2: Nucleophilic attack by piperidine to form a 2-(piperidin-1-yl)ethylamine intermediate.
- Step 3: Subsequent alkylation with propyl halides to introduce the propylamine moiety.
This route is advantageous for its straightforwardness and scalability, though it requires careful control of reaction conditions to avoid over-alkylation.
Direct Alkylation of Piperidine
Direct alkylation of piperidine with 2-(propylamino)ethyl halides can be employed:
- Step 1: Synthesis of 2-(propylamino)ethyl bromide or chloride.
- Step 2: Alkylation of piperidine under basic conditions, often using potassium carbonate or triethylamine as base.
- Step 3: Purification by chromatographic methods.
This method is commonly used in medicinal chemistry to introduce diversity into the amine substituents.
Reaction Conditions and Optimization
| Preparation Method | Key Reagents and Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive Amination | Aldehyde + Propylamine, BH3·DMS reduction | 0°C to reflux | 70-85 | High selectivity, requires inert atmosphere |
| Nucleophilic Substitution | 2-Haloethylamine + Piperidine, base (K2CO3) | Room temp to 80°C | 60-80 | Risk of over-alkylation, needs careful control |
| Direct Alkylation | Piperidine + 2-(Propylamino)ethyl halide, base | Room temp to 60°C | 65-75 | Simple setup, purification essential |
Purification and Characterization
Purification typically involves:
- Recrystallization from solvents such as dichloromethane-hexane mixtures.
- Column chromatography using silica gel with eluents like cyclohexane/ethyl acetate or dichloromethane/methanol mixtures.
- Characterization by Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Mass Spectrometry (MS), and Thin Layer Chromatography (TLC) to confirm purity and structure.
Research Findings and Practical Notes
- The reductive amination approach using BH3·DMS is favored for its efficiency in converting nitrile or amide precursors into the desired amine with minimal side products.
- Nucleophilic substitution reactions benefit from aqueous or mixed solvent systems to enhance solubility and reaction rates, but require precise temperature control to avoid decomposition or side reactions.
- Use of microwave-assisted heating has been reported to accelerate some amine alkylation reactions, improving yields and reducing reaction times.
- The choice of base and solvent critically affects the selectivity and yield in alkylation steps; potassium carbonate and triethylamine are commonly employed bases.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Aldehydes, Propylamine, BH3·DMS | Imine formation, reduction | High selectivity, good yields | Requires careful handling of BH3 |
| Nucleophilic Substitution | 2-Haloethylamines, Piperidine | Nucleophilic substitution | Straightforward, scalable | Possible over-alkylation |
| Direct Alkylation | Piperidine, 2-(Propylamino)ethyl halide | Alkylation under basic conditions | Simple, versatile | Purification can be challenging |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Piperidin-1-yl)ethylamine, and how do reaction conditions impact yield?
- Methodological Answer : The compound is typically synthesized via sequential alkylation and amine functionalization. A common approach involves:
- Step 1 : Alkylation of piperidine with 2-bromoethylamine to form the piperidinyl ethylamine intermediate .
- Step 2 : Propyl group introduction via nucleophilic substitution using propyl bromide or reductive amination with propionaldehyde .
- Critical Parameters : Temperature (optimized at 60–80°C for alkylation), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios (1:1.2 amine:alkylating agent) significantly affect yield (reported 65–78%) .
- Validation : Purity is confirmed via ¹H NMR (e.g., δ 2.5–3.0 ppm for piperidine protons) and HR-MS (exact mass: 184.19 g/mol) .
Q. How is the structural integrity of 2-(Piperidin-1-yl)ethylamine verified in synthetic batches?
- Analytical Workflow :
- Spectroscopy : ¹³C NMR to confirm tertiary amine signals (δ 45–55 ppm) and FT-IR for N-H stretches (~3300 cm⁻¹) .
- Chromatography : HPLC (C18 column, 70:30 acetonitrile/water) to assess purity (>95%) and detect byproducts (e.g., unreacted piperidine) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of 2-(Piperidin-1-yl)ethylamine derivatives?
- Key Findings :
- Piperidine Substitution : N-Methylation (e.g., [2-(methylpiperidin-1-yl)ethyl] variants) enhances blood-brain barrier penetration (logBB calc. 0.34–0.69) but reduces receptor selectivity .
- Propyl Chain Modification : Lengthening to butyl decreases solubility (logP increases by ~0.5), while cyclopropane substitution (e.g., [1-cyclopropylpropyl] analogues) improves metabolic stability .
- Data Table :
| Derivative | logP | logBB (calc.) | Receptor Affinity (IC₅₀, nM) |
|---|---|---|---|
| Parent Compound | 1.8 | 0.34 | Sigma-1: 120 ± 15 |
| N-Methylated Analog | 2.1 | 0.69 | Sigma-1: 85 ± 10 |
| Cyclopropane-substituted | 2.3 | 0.24 | Sigma-1: 210 ± 20 |
| Sources: |
Q. How do enantiomeric forms of 2-(Piperidin-1-yl)ethylamine influence pharmacological profiles?
- Case Study : The (1R,4R)-enantiomer of a related piperidine-ethylamine derivative showed 10-fold higher dopamine transporter (DAT) inhibition (IC₅₀ = 8 nM) vs. the (1S,4S)-form (IC₅₀ = 80 nM) .
- Methodology : Chiral resolution via HPLC (Chiralpak AD-H column) and activity assays (radioligand binding) .
Q. What computational models predict the interaction of 2-(Piperidin-1-yl)ethylamine with sigma-1 receptors?
- Approach : Molecular docking (AutoDock Vina) using PDB 5HK1 reveals hydrogen bonding with Glu172 and hydrophobic interactions with Leu105 and Ile124 .
- Validation : Correlation between calculated binding affinity (ΔG = -9.2 kcal/mol) and experimental IC₅₀ values (R² = 0.88) .
Methodological Challenges & Solutions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Root Causes : Variability in assay conditions (e.g., cell lines, incubation time) or impurities in synthesized batches.
- Strategies :
- Standardize assays (e.g., HEK293 cells expressing human sigma-1 receptors) .
- Validate compound purity via LC-MS before testing .
Q. What safety protocols are critical when handling 2-(Piperidin-1-yl)ethylamine in lab settings?
- PPE Requirements :
- Respiratory : OV/AG/P99 respirators for aerosolized particles .
- Skin Protection : Nitrile gloves (≥8 mil thickness) and Tyvek suits .
Emerging Research Directions
Q. Can salt formation (e.g., tartaric acid) improve the crystallinity and stability of this compound?
- Evidence : Tartrate salts of structurally similar amines show enhanced thermal stability (degradation temp. ↑ 40°C) and solubility (25 mg/mL vs. 8 mg/mL for free base) .
Q. What metabolic pathways are implicated in the biotransformation of 2-(Piperidin-1-yl)ethylamine?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
